molecular formula C13H13NO B1590630 4-(2-Methylanilino)phenol CAS No. 23197-53-7

4-(2-Methylanilino)phenol

Cat. No. B1590630
CAS RN: 23197-53-7
M. Wt: 199.25 g/mol
InChI Key: YFEJFIBZPXJRSI-UHFFFAOYSA-N
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Description

4-(2-Methylanilino)phenol, also known as 4MAP, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In

Mechanism Of Action

The mechanism of action of 4-(2-Methylanilino)phenol is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 4-(2-Methylanilino)phenol has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of STAT3, a signaling pathway that is involved in cancer progression.

Biochemical And Physiological Effects

Studies have shown that 4-(2-Methylanilino)phenol has anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models, 4-(2-Methylanilino)phenol has been shown to reduce inflammation and inhibit tumor growth. 4-(2-Methylanilino)phenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of 4-(2-Methylanilino)phenol is that it can be synthesized in large quantities with high purity, making it suitable for use in scientific research. However, one of the limitations of 4-(2-Methylanilino)phenol is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-(2-Methylanilino)phenol. One area of research is to further investigate its mechanism of action and optimize its therapeutic potential. Another area of research is to explore its potential use as a fluorescent probe for imaging applications. Additionally, 4-(2-Methylanilino)phenol could be further studied for its potential use in combination therapies for cancer and inflammatory disorders.
Conclusion
In conclusion, 4-(2-Methylanilino)phenol is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. The synthesis method has been optimized to produce 4-(2-Methylanilino)phenol in large quantities with high purity, making it suitable for use in scientific research. Studies have shown that 4-(2-Methylanilino)phenol has anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

4-(2-Methylanilino)phenol has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. Studies have shown that 4-(2-Methylanilino)phenol has anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. 4-(2-Methylanilino)phenol has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

4-(2-methylanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)14-11-6-8-12(15)9-7-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEJFIBZPXJRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538561
Record name 4-(2-Methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylanilino)phenol

CAS RN

23197-53-7
Record name 4-(2-Methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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